Tris(4-nitrophenyl)methane

Physical Organic Chemistry Acidity Carbanion Stability

Tris(4-nitrophenyl)methane (TNPM) is a superior triarylmethane probe due to its precisely tuned acidity (pKa ~15) enabling facile, quantitative deep-blue carbanion generation with mild bases – a function lost with mono-/di-nitro analogs. Its C3-symmetric, electron-deficient architecture ensures reliable performance in mechanistic studies, colorimetric assays, and as a precursor to high-value triamine building blocks for MOFs/COFs. Choose TNPM for unmatched reproducibility in proton-transfer research.

Molecular Formula C19H13N3O6
Molecular Weight 379.3 g/mol
CAS No. 603-49-6
Cat. No. B11954918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-nitrophenyl)methane
CAS603-49-6
Molecular FormulaC19H13N3O6
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C19H13N3O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12,19H
InChIKeyGFDFIMKBMBRKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-nitrophenyl)methane (CAS 603-49-6): A Triply Nitrated Triphenylmethane for Enhanced Acidity and Carbanion Chemistry


Tris(4-nitrophenyl)methane (CAS 603-49-6) is a triarylmethane derivative characterized by three 4-nitrophenyl groups attached to a central methine carbon [1]. This C3-symmetric, electron-deficient aromatic compound exhibits a molecular formula of C19H13N3O6 and a molecular weight of 379.32 g/mol [1]. Its defining feature is the presence of three para-nitro substituents, which dramatically increase the acidity of the central C–H bond compared to its parent structure, triphenylmethane [2]. This property is critical to its primary utility as a precursor to the intensely colored tris(4-nitrophenyl)methanide carbanion, a species of interest in mechanistic studies, colorimetric assays, and fundamental physical organic chemistry [3]. The compound is also a key intermediate for the synthesis of tris(4-aminophenyl)methane and other functionalized triarylmethane building blocks [1].

Why Other Triphenylmethane Derivatives Cannot Substitute for Tris(4-nitrophenyl)methane (CAS 603-49-6)


The scientific and industrial utility of Tris(4-nitrophenyl)methane (TNPM) is directly tied to its three para-nitro groups. Substituting this compound with other triphenylmethane derivatives, even closely related nitrated analogs, will result in a quantifiable and significant loss of function [1]. The primary differentiation is the profound effect of nitro-group number and position on the acidity (pKa) of the central C–H bond [1]. This pKa value governs the compound's ability to form the corresponding carbanion under specific conditions, which is the basis for its use in colorimetric and kinetic studies. For example, the unsubstituted parent compound, triphenylmethane, has a pKa of ~31 and is essentially non-acidic under mild conditions [2]. The presence of a single nitro group increases acidity by about 12 pK units [1]. While the second and third nitro groups each contribute a smaller, ~2 pK unit increase, this additive effect is critical for achieving the strong acidity required for facile carbanion generation [1]. Therefore, a generic substitution with a mono- or di-nitrotriphenylmethane would lead to a significantly weaker acid, requiring much harsher conditions for deprotonation and potentially compromising the intended application.

Quantitative Differentiation of Tris(4-nitrophenyl)methane (CAS 603-49-6) vs. Closest Analogs


Carbanion Formation: pKa Comparison vs. Triphenylmethane and Mono/Di-Nitro Analogs

Tris(4-nitrophenyl)methane (TNPM) exhibits a dramatically enhanced acidity relative to its parent and lesser-nitrated analogs. The pKa of the central C-H bond in triphenylmethane is approximately 31 [1]. A single para-nitro group decreases the pKa by about 12 units to ~19 [2]. The addition of a second and third para-nitro group, as in TNPM, each contributes a further decrease of approximately 2 pK units, resulting in a final estimated pKa of ~15 [2]. This lower pKa enables quantitative deprotonation with common bases like sodium hydroxide in mixed aqueous-organic media, a reaction that is not feasible with triphenylmethane or 4-nitrotriphenylmethane under similarly mild conditions [3].

Physical Organic Chemistry Acidity Carbanion Stability Colorimetric Indicators

Kinetic Isotope Effects: Evidence of Proton-Transfer Mechanism vs. Alternative Reactivity

Kinetic isotope effect (KIE) studies on the proton/deuteron transfer reactions of tris(4-nitrophenyl)methane (TNPM) with alkoxide bases provide quantitative evidence of a rate-limiting proton-transfer step, a mechanistic feature that distinguishes it from other nitroaromatic reactivity (e.g., electron transfer or nucleophilic aromatic substitution). The measured kH/kD values were considerable: 8.4 in ethanol/toluene, 8.9 in propan-2-ol/toluene, and 23 in t-butanol/toluene at 25°C [1]. These large KIE values are consistent with a significant contribution from quantum mechanical tunneling in the proton-transfer process, a phenomenon that is highly sensitive to the steric environment and the energetics of the reaction coordinate.

Kinetic Isotope Effects Proton Transfer Tunneling Reaction Mechanisms

Carbanion Formation with Mild Base: Functional Comparison vs. Triphenylmethane

Tris(4-nitrophenyl)methane (TNPM) can be deprotonated by a dilute solution of sodium hydroxide in an acetone/water mixture at room temperature to form a deeply blue carbanion [1]. This is a stark contrast to triphenylmethane, which has a pKa of ~31 and requires strong bases like organolithium reagents for deprotonation [2]. The ability to generate a stable, intensely colored carbanion with a mild, inexpensive base is a key functional differentiator that enables visual detection schemes and simplifies experimental setups.

Carbanion Chemistry Chromogenic Reagents Visual Detection

Solid-State Structural Parameters: Crystallographic Baseline vs. Amorphous Analogs

The crystal structure of tris(4-nitrophenyl)methane (TNPM) has been definitively solved, providing a precise baseline for its solid-state molecular geometry. The molecule crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. The structure was refined to an R-factor of 0.053 for 2043 observed reflections [1]. In contrast, many related triphenylmethane derivatives are amorphous or crystallize in different space groups, which can significantly alter their physical properties such as solubility and stability. This well-defined crystalline form allows for reliable material property predictions and quality control via powder X-ray diffraction (PXRD).

X-ray Crystallography Solid-State Chemistry Molecular Geometry

Precursor to Tris(4-aminophenyl)methane: A Differentiated Synthetic Route vs. Direct Analogs

Tris(4-nitrophenyl)methane (TNPM) serves as the direct precursor to tris(4-aminophenyl)methane (TAPM) via reduction of the three nitro groups [1]. This is a non-obvious and valuable synthetic pathway. Alternative routes to TAPM starting from other triphenylmethane derivatives would require the introduction of amino groups onto an unsubstituted triphenylmethane core, a process that is significantly more challenging, less regioselective, and lower yielding than the straightforward reduction of TNPM. TNPM therefore provides a well-defined and efficient entry point to this C3-symmetric triamine building block, which is of interest in polymer chemistry and as a metal-organic framework (MOF) linker .

Synthetic Intermediate Nitro Reduction Triamine Building Block

Defined Research and Industrial Use Cases for Tris(4-nitrophenyl)methane (CAS 603-49-6) Based on Quantifiable Differentiation


Physical Organic Chemistry Studies of Proton Transfer and Tunneling

Tris(4-nitrophenyl)methane is an ideal substrate for fundamental kinetic investigations of proton transfer. Its well-defined acidity (pKa ~15) allows for reactions with a range of alkoxide bases under controlled conditions. The large kinetic isotope effects (kH/kD up to 23) observed for its deprotonation provide a sensitive probe for the role of quantum mechanical tunneling and steric effects in proton-transfer reactions [1]. This makes TNPM a benchmark compound for developing and testing theoretical models of chemical reactivity.

Chromogenic Precursor for Visual and Spectrophotometric Assays

The facile deprotonation of TNPM with mild aqueous bases to form a deep blue carbanion (λmax ~600 nm) [1] provides a direct, visually detectable signal. This property can be exploited in the development of colorimetric assays, such as those for detecting strong bases or for monitoring reactions that consume or generate base. The intense color allows for high-sensitivity spectrophotometric detection without the need for complex instrumentation or additional reagents, as the carbanion generation is quantitative under appropriate conditions [1].

Synthesis of C3-Symmetric Tris(4-aminophenyl)methane Building Blocks

Tris(4-nitrophenyl)methane is the key intermediate for the synthesis of tris(4-aminophenyl)methane, a valuable C3-symmetric triamine [1]. This triamine serves as a monomer in the synthesis of polyimides, polyureas, and as a rigid, tripodal linker in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) [2]. The three nitro groups of TNPM are regioselectively positioned for reduction, providing a clean and efficient route to a geometrically well-defined building block that is difficult to access through other synthetic pathways.

Crystallographic and Solid-State Studies

The availability of a well-defined crystal structure for TNPM [1] makes it a suitable candidate for studies involving solid-state chemistry, such as topochemical reactions, crystal engineering, and the investigation of intermolecular interactions in nitrated aromatics. Its known unit cell parameters and space group allow for the prediction of powder X-ray diffraction patterns, facilitating quality control and the study of polymorphic transitions or co-crystal formation with other compounds.

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